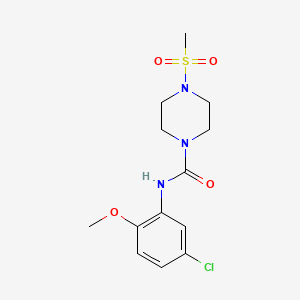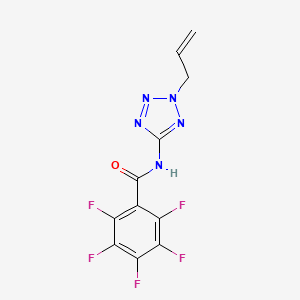
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential as an anti-cancer agent and has shown promising results in preclinical studies.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide targets Aurora A kinase, which is overexpressed in various types of cancer. Aurora A kinase plays a crucial role in cell division, and its overexpression can lead to abnormal cell division and tumor formation. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits Aurora A kinase by binding to its ATP binding site, which prevents the kinase from phosphorylating its downstream targets and inhibits cell division.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits the phosphorylation of histone H3, a downstream target of Aurora A kinase, which leads to the activation of the spindle assembly checkpoint and cell cycle arrest. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also induces apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has several advantages as a research tool. It is a highly selective inhibitor of Aurora A kinase and does not significantly inhibit other kinases. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also has good pharmacokinetic properties and can be administered orally. However, N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has some limitations as a research tool. It is a small molecule inhibitor and may have off-target effects at high concentrations. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. Future research directions could include the development of more potent and selective Aurora A kinase inhibitors, the identification of biomarkers that predict response to N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, and the investigation of combination therapies that enhance the efficacy of N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c1-21-12-4-3-10(14)9-11(12)15-13(18)16-5-7-17(8-6-16)22(2,19)20/h3-4,9H,5-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKPUSAXDYAENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-4-{[1-(4-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4649898.png)

![2-bromo-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4649907.png)
![4-ethyl-3-(4-isopropylphenyl)-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4649913.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4649915.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4649923.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4649929.png)
![1-(2-hydroxyphenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B4649936.png)
![2-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4649941.png)

![methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4649959.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4649968.png)
![2-[(3-methylphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4649993.png)
![ethyl 7-amino-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4649996.png)